2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid
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Overview
Description
2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid is a complex organic compound that features an indole nucleus, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid typically involves multiple steps. One common method starts with the reaction of indole-2-carboxylic acid with thionyl chloride in dry chloroform to form indole-2-acyl chloride. This intermediate is then reacted with aminoacetophenone or benzophenone in the presence of pyridine and triethylamine to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to diverse biological effects. For example, it can inhibit enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: Known for their strong enzyme inhibitory properties.
Indole-3-carboxamides: Similar to indole-2-carboxamides but with different substitution patterns.
Uniqueness
2-(2-(1H-Indole-2-carboxamido)benzamido)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-(1H-indole-2-carbonylamino)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H17N3O4/c1-11(19(25)26)20-17(23)13-7-3-5-9-15(13)22-18(24)16-10-12-6-2-4-8-14(12)21-16/h2-11,21H,1H3,(H,20,23)(H,22,24)(H,25,26) |
InChI Key |
GNVBTLURHXQVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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